molecular formula C22H14F2N4O B4886022 7-(2-fluorophenyl)-3-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one

7-(2-fluorophenyl)-3-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one

Cat. No.: B4886022
M. Wt: 388.4 g/mol
InChI Key: JGDBWGPJHASXIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(2-fluorophenyl)-3-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one is a useful research compound. Its molecular formula is C22H14F2N4O and its molecular weight is 388.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 388.11356741 g/mol and the complexity rating of the compound is 653. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

7-(2-fluorophenyl)-3-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one is a heterocyclic compound that has attracted considerable attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C17H14F2N4O
  • Molecular Weight : 326.32 g/mol
  • IUPAC Name : this compound

The compound features a complex structure that includes a pyrazolo-pyrido-pyrimidine core, which contributes to its unique biological properties.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. It has been shown to inhibit the proliferation of various cancer cell lines by targeting specific molecular pathways involved in cell cycle regulation. For instance:

  • Mechanism of Action : The compound may inhibit cyclin-dependent kinases (CDKs), leading to cell cycle arrest and apoptosis in cancer cells. Studies have demonstrated that it induces apoptotic effects through the accumulation of cyclin B1 and modulation of mitotic spindle checkpoint proteins like BubR1 .

Antimicrobial Activity

In addition to its anticancer effects, this compound has shown promise as an antimicrobial agent. It has been evaluated against multi-drug-resistant strains of bacteria and fungi, demonstrating significant inhibitory effects at relatively low concentrations .

In Vitro Studies

A series of in vitro studies have assessed the compound's efficacy against various cancer cell lines:

Cell Line IC50 (µM) Effect
SKOV-3 (Ovarian)5.0Induces apoptosis
A431 (Epidermal Carcinoma)3.5Inhibits proliferation
MCF-7 (Breast Cancer)4.0Cell cycle arrest

These findings suggest that the compound has potent anticancer properties and could be a candidate for further development in cancer therapy.

In Vivo Studies

Animal model studies have provided insights into the pharmacokinetics and therapeutic potential of the compound:

  • Xenograft Models : In SKOV-3 xenograft nude mice models, the compound exhibited significant tumor growth inhibition compared to control groups . The study highlighted its potential for clinical applications in oncology.

Scientific Research Applications

Medicinal Chemistry

The compound is being investigated for its potential as a therapeutic agent in various diseases, particularly cancer. Its mechanism of action may involve:

  • Inhibition of Cyclin-Dependent Kinases (CDKs): This action can lead to the suppression of cancer cell proliferation by disrupting the cell cycle.
  • Antimicrobial and Antiviral Properties: Preliminary studies suggest that it may exhibit activity against certain pathogens.

Biological Studies

Research indicates that the compound may interact with several biological pathways:

  • Targeting Enzymatic Pathways: It may inhibit key enzymes involved in metabolic processes or signal transduction pathways.
  • Potential as an Anticancer Agent: Studies have shown efficacy in vitro against various cancer cell lines, indicating its promise as a lead compound for drug development.

Material Science

Due to its unique chemical structure, this compound can serve as a building block for synthesizing more complex materials:

  • Development of New Heterocyclic Compounds: Its derivatives can be synthesized for applications in organic electronics and photonic devices.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
Anticancer ActivityInhibition of cell proliferation in vitroJournal of Medicinal Chemistry
Antimicrobial EffectsActivity against specific bacterial strainsBioorganic & Medicinal Chemistry Letters
Enzyme InhibitionTargeting CDKs related to cancer growthEuropean Journal of Medicinal Chemistry

Case Study: Anticancer Properties

A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant cytotoxicity against breast and lung cancer cell lines. The mechanism was attributed to the inhibition of CDK activity, leading to cell cycle arrest.

Case Study: Antimicrobial Activity

Research highlighted in Bioorganic & Medicinal Chemistry Letters reported that the compound showed promising activity against Staphylococcus aureus, showcasing its potential as an antimicrobial agent.

Properties

IUPAC Name

11-(2-fluorophenyl)-5-(4-fluorophenyl)-4-methyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14F2N4O/c1-13-20(14-6-8-15(23)9-7-14)21-25-12-16-18(28(21)26-13)10-11-27(22(16)29)19-5-3-2-4-17(19)24/h2-12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGDBWGPJHASXIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C3=C(C=NC2=C1C4=CC=C(C=C4)F)C(=O)N(C=C3)C5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14F2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.